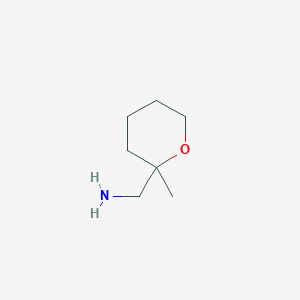![molecular formula C8H14N2O B2702364 5-Azaspiro[3.4]octane-5-carboxamide CAS No. 1849296-01-0](/img/structure/B2702364.png)
5-Azaspiro[3.4]octane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azaspiro[3.4]octane-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octane-5-carboxamide typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the annulation of a cyclopentane ring with a four-membered ring. This process often employs readily available starting materials and conventional chemical transformations. The reaction conditions usually involve the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
5-Azaspiro[3.4]octane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Azaspiro[3.4]octane-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural features.
Medicine: It has potential therapeutic applications, including the development of novel drugs and treatments for various diseases.
Mecanismo De Acción
The mechanism of action of 5-Azaspiro[3.4]octane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid
- 1,1-Dimethyl-3-oxo-2-oxa-5-azaspiro[3.4]octane
- 4-Azaspiro[2.4]heptane hydrochloride
- 1-Azaspiro[4.4]nonane hydrochloride
Uniqueness
5-Azaspiro[34]octane-5-carboxamide stands out due to its specific spirocyclic structure, which includes a nitrogen atom within the ring systemIts versatility in undergoing different chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to similar compounds.
Propiedades
IUPAC Name |
5-azaspiro[3.4]octane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7(11)10-6-2-5-8(10)3-1-4-8/h1-6H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVBYRZOAJVDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCN2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)


![3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2702290.png)



![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2702297.png)
![3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2702298.png)

![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)
![5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2702303.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)
